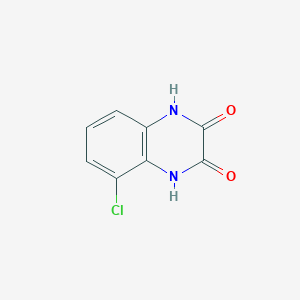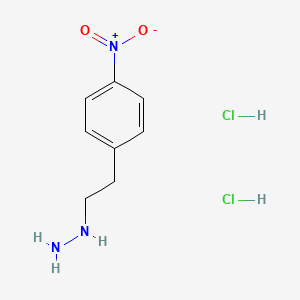![molecular formula C9H15NO5S B11719784 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid is a compound with the molecular formula C9H15NO5S. It is also known by its systematic name, N-Acetyl-S-(2-carboxypropyl) cysteine . This compound is a derivative of cysteine, an amino acid that contains a thiol group, and it plays a significant role in various biochemical processes.
Preparation Methods
The synthesis of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves several steps. One common method is the reaction of cysteine with acetic anhydride to form N-acetylcysteine, followed by the addition of a carboxyethyl group . The reaction conditions typically involve the use of a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetamido and carboxyethyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. The acetamido and carboxyethyl groups can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid can be compared with similar compounds such as:
N-Acetylcysteine: A precursor to the compound, known for its antioxidant properties.
Isobutyric acid: Another carboxylic acid with a similar structure but different functional groups and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H15NO5S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m1/s1 |
InChI Key |
NCVHUCCOTCVUCB-NQPNHJOESA-N |
Isomeric SMILES |
CC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


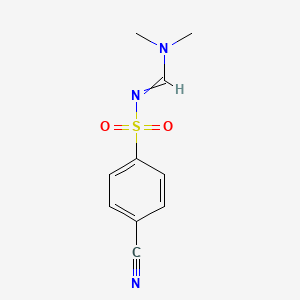

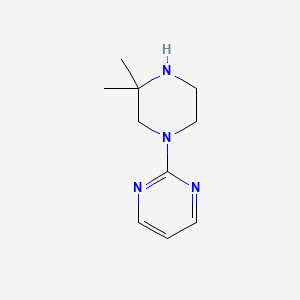

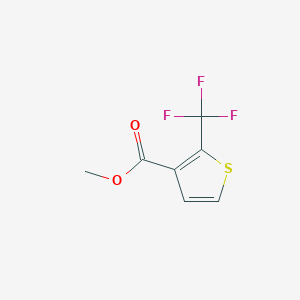
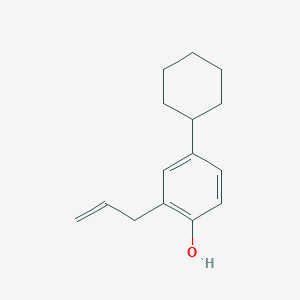
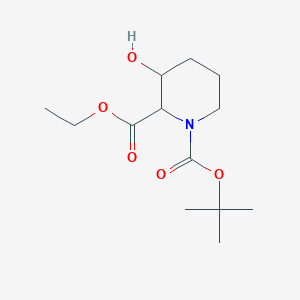
carbohydrazide](/img/structure/B11719748.png)
![1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one](/img/structure/B11719753.png)

![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
![(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
